CCG-224406
描述
CCG-224406 是一种小分子药物,作为 G 蛋白偶联受体激酶 2 (GRK2) 的高度选择性和有效抑制剂。该化合物最初由坦普尔大学研究生院开发,目前处于临床前研究阶段。 它主要被研究用于其在心血管疾病,特别是心力衰竭中的潜在治疗应用 .
准备方法
CCG-224406 的合成涉及一系列旨在产生高度选择性 GRK2 抑制剂的化学反应。合成路线通常包括以下步骤:
核心结构的形成: this compound 的核心结构是通过一系列缩合和环化反应合成的。
官能团修饰: 各种官能团被引入核心结构以增强化合物的选择性和效力。
This compound 的工业生产方法可能涉及扩大这些合成路线,同时确保一致性和质量控制。这将包括优化反应条件,例如温度、压力和溶剂选择,以最大限度地提高产率和纯度。
化学反应分析
CCG-224406 经历了几种类型的化学反应,包括:
氧化: 这种反应涉及添加氧或去除氢,通常使用高锰酸钾或过氧化氢等氧化剂。
还原: 这种反应涉及添加氢或去除氧,通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 这种反应涉及用另一种官能团取代一个官能团,通常使用卤素或亲核试剂等试剂。
这些反应中常用的试剂和条件包括:
氧化剂: 高锰酸钾,过氧化氢。
还原剂: 氢化铝锂,硼氢化钠。
溶剂: 二甲基亚砜,乙腈。
科学研究应用
CCG-224406 有几种科学研究应用,包括:
化学: 用作工具化合物来研究 GRK2 的抑制及其对 G 蛋白偶联受体信号通路的影响。
生物学: 研究其在调节细胞信号通路中的作用及其在各种生物系统中的潜在治疗效果。
医学: 由于其能够抑制 GRK2 并改善心脏功能,因此被探索为心血管疾病,特别是心力衰竭的潜在治疗方法。
作用机制
CCG-224406 通过选择性抑制 GRK2 发挥作用,GRK2 是一种参与调节 G 蛋白偶联受体的激酶。通过抑制 GRK2,this compound 可以防止这些受体的磷酸化和随后的脱敏,从而增强其信号传导。 这种机制在心力衰竭的情况下尤为重要,在心力衰竭的情况下,增强 G 蛋白偶联受体信号传导可以改善心脏功能 .
相似化合物的比较
与其他类似化合物相比,CCG-224406 在其对 GRK2 的高选择性和效力方面是独一无二的。一些类似的化合物包括:
GSK180736A: 最初开发为 Rho 相关卷曲螺旋激酶 1 抑制剂,但也发现可以抑制 GRK2。
Takeda103A: 一种已知的有效 GRK2 抑制剂,在 this compound 的开发中用作参考化合物。
CCG215022: 另一种具有类似结构特征但选择性和效力谱不同的 GRK2 抑制剂.
This compound 由于其对其他 GRK 亚家族的选择性超过 700 倍,并且对 Rho 相关卷曲螺旋激酶 1 没有可检测到的抑制,因此它成为研究 GRK2 相关通路的非常特异的工具 .
生物活性
CCG-224406 is a selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key regulator in various physiological processes, particularly in the context of cardiovascular health. This compound has garnered attention due to its potent inhibitory effects on GRK2 and its potential therapeutic implications in treating heart failure and other related conditions. This article delves into the biological activity of this compound, examining its structure, efficacy, selectivity, and relevant case studies.
This compound is part of a series of compounds developed through structure-based design aimed at inhibiting GRK2. The compound exhibits a unique chemical structure that allows it to interact specifically with the active site of GRK2, leading to its selective inhibition.
Key Structural Features
- IC50 Value : this compound has an IC50 value of approximately 130 nM for GRK2, indicating high potency.
- Selectivity : It demonstrates over 700-fold selectivity against other GRK subfamilies (GRK1 and GRK5) and does not inhibit ROCK1, making it a highly targeted therapeutic agent .
Inhibition Profile
The biological activity of this compound primarily revolves around its ability to inhibit GRK2, which plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs). By inhibiting GRK2, this compound enhances the signaling pathways associated with β-adrenergic receptors (βARs), which are vital for cardiac function.
Compound | Target | IC50 (nM) | Selectivity |
---|---|---|---|
This compound | GRK2 | 130 | >700-fold over GRK1/5 |
Paroxetine | GRK2 | ~3000 | Non-selective |
Functional Outcomes
In vitro studies have shown that this compound enhances myocardial contractility in mouse cardiomyocytes at concentrations significantly lower than those required for paroxetine, a non-selective GRK inhibitor. Specifically, it exhibited a 100-fold improvement in contractility assays compared to paroxetine .
Case Studies
-
Animal Models of Heart Failure :
- In various animal models, including mice and swine, targeted inhibition of GRK2 using this compound has demonstrated improvements in cardiac function post-myocardial infarction. These studies highlight the potential of this compound to restore normal cardiac output by preventing βAR desensitization .
- Mechanistic Insights :
Additional Biological Effects
Beyond its role as a GRK2 inhibitor, this compound may influence other signaling pathways due to the multifunctionality of GRK2. This kinase interacts with various substrates beyond GPCRs, including receptor tyrosine kinases and downstream signaling molecules such as p38MAPK and PI3K/Akt .
属性
IUPAC Name |
4-[3-[(2,6-dimethoxyphenyl)methylcarbamoyl]-4-fluorophenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27FN6O5/c1-15-25(28(38)34-18-8-10-22-17(11-18)13-32-36-22)26(35-29(39)33-15)16-7-9-21(30)19(12-16)27(37)31-14-20-23(40-2)5-4-6-24(20)41-3/h4-13,26H,14H2,1-3H3,(H,31,37)(H,32,36)(H,34,38)(H2,33,35,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJWWWZXJNOLQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)F)C(=O)NCC3=C(C=CC=C3OC)OC)C(=O)NC4=CC5=C(C=C4)NN=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27FN6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。